molecular formula C7H7NO2 B14851892 2-Hydroxy-6-methylisonicotinaldehyde

2-Hydroxy-6-methylisonicotinaldehyde

Cat. No.: B14851892
M. Wt: 137.14 g/mol
InChI Key: LZRHMKOBOAZBDO-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylisonicotinaldehyde: is an organic compound with the molecular formula C7H7NO2. It is a derivative of isonicotinaldehyde, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylisonicotinaldehyde typically involves the functionalization of isonicotinaldehyde. One common method is the hydroxylation of 6-methylisonicotinaldehyde using appropriate oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Hydroxy-6-methylisonicotinaldehyde is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities through functional group modifications .

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties .

Medicine: The compound’s derivatives are explored for their pharmacological activities. Research focuses on their potential as therapeutic agents for various diseases, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interfere with biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-6-methylisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-methyl-6-oxo-1H-pyridine-4-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-7(10)8-5/h2-4H,1H3,(H,8,10)

InChI Key

LZRHMKOBOAZBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)C=O

Origin of Product

United States

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